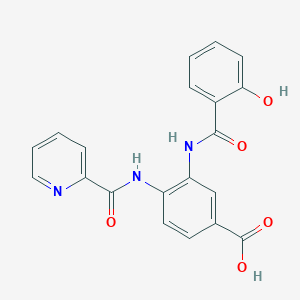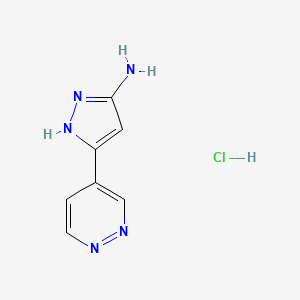
3-(2-Hydroxybenzamido)-4-(picolinamido)benzoic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Hydroxybenzamido)-4-(picolinamido)benzoic Acid is a complex organic compound that features both hydroxybenzamido and picolinamido functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxybenzamido)-4-(picolinamido)benzoic Acid typically involves multi-step organic reactions. One common method includes the reaction of 2-hydroxybenzoic acid with picolinic acid under specific conditions to form the desired compound. The reaction conditions often involve the use of catalysts, controlled temperatures, and specific solvents to ensure the proper formation of the compound.
Industrial Production Methods
化学反応の分析
Types of Reactions
3-(2-Hydroxybenzamido)-4-(picolinamido)benzoic Acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amide groups can be reduced to amines under specific conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
科学的研究の応用
3-(2-Hydroxybenzamido)-4-(picolinamido)benzoic Acid has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.
Industry: Potential use in the development of new materials and catalysts.
作用機序
The mechanism of action of 3-(2-Hydroxybenzamido)-4-(picolinamido)benzoic Acid involves its interaction with specific molecular targets. The hydroxybenzamido and picolinamido groups can coordinate with metal ions, forming stable complexes. These complexes can then interact with biological molecules, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways involved depend on the specific application and the nature of the metal ion coordinated.
類似化合物との比較
Similar Compounds
2-Hydroxybenzamido derivatives: Compounds like 2-hydroxybenzamido-3,6-diazaoctane.
Picolinamido derivatives: Compounds like picolinamido-3-azapentane.
Uniqueness
3-(2-Hydroxybenzamido)-4-(picolinamido)benzoic Acid is unique due to the presence of both hydroxybenzamido and picolinamido groups in a single molecule. This dual functionality allows it to form more complex and stable metal complexes compared to compounds with only one of these functional groups. This uniqueness makes it a valuable compound for various research applications.
特性
分子式 |
C20H15N3O5 |
|---|---|
分子量 |
377.3 g/mol |
IUPAC名 |
3-[(2-hydroxybenzoyl)amino]-4-(pyridine-2-carbonylamino)benzoic acid |
InChI |
InChI=1S/C20H15N3O5/c24-17-7-2-1-5-13(17)18(25)23-16-11-12(20(27)28)8-9-14(16)22-19(26)15-6-3-4-10-21-15/h1-11,24H,(H,22,26)(H,23,25)(H,27,28) |
InChIキー |
PHMMNCJHSWJDAW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C(=O)NC2=C(C=CC(=C2)C(=O)O)NC(=O)C3=CC=CC=N3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(1-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl)propanoic acid](/img/structure/B13708210.png)
![5-[(4-Nitropyrazol-1-yl)methyl]furan-2-carboxylate](/img/structure/B13708217.png)

![Bis[(2-bromophenyl)thio]methane](/img/structure/B13708234.png)










